molecular formula C20H27N3O B5716107 N-[4-[[benzyl-[2-(dimethylamino)ethyl]amino]methyl]phenyl]acetamide

N-[4-[[benzyl-[2-(dimethylamino)ethyl]amino]methyl]phenyl]acetamide

Cat. No.: B5716107
M. Wt: 325.4 g/mol
InChI Key: DYOFRASHYHCWTK-UHFFFAOYSA-N
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Description

N-[4-[[benzyl-[2-(dimethylamino)ethyl]amino]methyl]phenyl]acetamide is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a benzyl group, a dimethylaminoethyl group, and an acetamide group. Its chemical properties make it a valuable substance for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[benzyl-[2-(dimethylamino)ethyl]amino]methyl]phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzyl chloride with 2-(dimethylamino)ethylamine to form an intermediate, which is then reacted with 4-aminomethylphenylacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[4-[[benzyl-[2-(dimethylamino)ethyl]amino]methyl]phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-[[benzyl-[2-(dimethylamino)ethyl]amino]methyl]phenyl]acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Employed in the study of biochemical pathways and as a tool for investigating cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-[[benzyl-[2-(dimethylamino)ethyl]amino]methyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[4-[[benzyl-[2-(dimethylamino)ethyl]amino]methyl]phenyl]acetamide: Similar compounds include those with slight modifications to the benzyl or dimethylaminoethyl groups, such as N-[4-[[benzyl-[2-(methylamino)ethyl]amino]methyl]phenyl]acetamide or N-[4-[[benzyl-[2-(dimethylamino)ethyl]amino]methyl]phenyl]propionamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable for certain applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-[4-[[benzyl-[2-(dimethylamino)ethyl]amino]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O/c1-17(24)21-20-11-9-19(10-12-20)16-23(14-13-22(2)3)15-18-7-5-4-6-8-18/h4-12H,13-16H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOFRASHYHCWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CN(CCN(C)C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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